molecular formula C11H14O2 B12092295 1-(2-Ethoxy-4-methylphenyl)ethan-1-one CAS No. 937783-19-2

1-(2-Ethoxy-4-methylphenyl)ethan-1-one

Cat. No.: B12092295
CAS No.: 937783-19-2
M. Wt: 178.23 g/mol
InChI Key: IEWMRDWLPVFLAP-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethoxy-4-methylphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethoxy-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(2-ethoxy-4-methylphenyl)ethanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: 2-ethoxy-4-methylbenzoic acid.

    Reduction: 1-(2-ethoxy-4-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Ethoxy-4-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethoxy and methyl groups influence its reactivity and binding affinity. The pathways involved may include enzyme-catalyzed transformations and receptor binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-4-methylphenyl)ethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Methylphenyl)ethan-1-one: Lacks the ethoxy group, making it less reactive in certain reactions.

    1-(2-Hydroxy-4-methylphenyl)ethan-1-one: Contains a hydroxy group, which significantly alters its chemical properties.

Uniqueness

1-(2-Ethoxy-4-methylphenyl)ethan-1-one is unique due to the presence of both ethoxy and methyl groups, which confer distinct reactivity and potential applications compared to its analogs. The ethoxy group enhances its solubility and may influence its interaction with biological targets.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-7-8(2)5-6-10(11)9(3)12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWMRDWLPVFLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589457
Record name 1-(2-Ethoxy-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937783-19-2
Record name 1-(2-Ethoxy-4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937783-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxy-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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